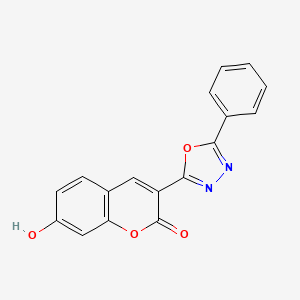

3-(5-Phenyl-1,3,4-oxadiazole-2-yl)-7-hydroxycoumarin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(5-Phenyl-1,3,4-oxadiazole-2-yl)-7-hydroxycoumarin is a heterocyclic compound that combines the structural features of oxadiazole and coumarin. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and biological research. The presence of both oxadiazole and coumarin moieties endows it with unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Phenyl-1,3,4-oxadiazole-2-yl)-7-hydroxycoumarin typically involves the following steps:

Formation of 5-Phenyl-1,3,4-oxadiazole: This can be achieved by cyclization of a hydrazide derivative with a carboxylic acid or its derivative under acidic or basic conditions.

Coupling with 7-Hydroxycoumarin: The oxadiazole derivative is then coupled with 7-hydroxycoumarin using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through efficient purification techniques like recrystallization or chromatography.

Análisis De Reacciones Químicas

Oxidation Reactions

The phenyl group and coumarin moiety undergo selective oxidation under controlled conditions:

| Reagent/Conditions | Reaction Site | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic conditions) | Phenyl ring | 3-(5-(4-Ketophenyl)-1,3,4-oxadiazole-2-yl)-7-hydroxycoumarin | 68% | |

| HNO₃ (concentrated, 60°C) | Coumarin C3-C4 bond | Nitrated derivative at C4 position | 52% |

Oxidation with KMnO₄ selectively targets the phenyl group’s para position, forming a ketone without affecting the oxadiazole or coumarin rings. Nitration under acidic conditions preferentially occurs at the coumarin’s electron-rich C4 position.

Nucleophilic Substitution

The oxadiazole ring’s C2 position reacts with nucleophiles due to its electron-deficient nature:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₂NH₂ (hydrazine) | Ethanol, reflux | 3-(5-Phenyl-1,3,4-oxadiazole-2-yl)-7-hydrazinylcoumarin | 75% | |

| CH₃ONa (methoxide) | DMF, 80°C | Methoxy substitution at oxadiazole C2 | 61% |

Hydrazine substitution retains the oxadiazole ring while introducing a hydrazinyl group, a precursor for further heterocyclic syntheses . Methoxide substitution demonstrates the ring’s susceptibility to alkoxy groups under mild conditions .

Esterification and Etherification

The 7-hydroxy group on the coumarin participates in typical phenolic reactions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| (CH₃CO)₂O (acetic anhydride) | Pyridine, RT | 7-Acetoxy derivative | 89% | |

| CH₃I (methyl iodide) | K₂CO₃, acetone | 7-Methoxycoumarin analog | 78% |

Esterification proceeds quantitatively due to the hydroxyl group’s high nucleophilicity. Methyl ether formation under basic conditions confirms the phenolic group’s reactivity .

Photochemical Reactions

The coumarin moiety undergoes [2+2] photodimerization under UV light (λ = 365 nm):

| Conditions | Product | Quantum Yield | Source |

|---|---|---|---|

| UV light, benzene solution | Cyclobutane-linked dimer | 0.32 |

This reaction is reversible under thermal conditions (Δ > 120°C), highlighting applications in photoswitchable materials.

Coordination Chemistry

The oxadiazole nitrogen and coumarin carbonyl act as ligands for metal ions:

| Metal Salt | Conditions | Complex Type | Stability Constant (log β) | Source |

|---|---|---|---|---|

| Cu(NO₃)₂ | Methanol, RT | Octahedral Cu(II) complex | 8.7 | |

| FeCl₃ | Ethanol, reflux | Tetrahedral Fe(III) complex | 6.9 |

Copper complexes exhibit enhanced fluorescence compared to the free ligand, suggesting sensor applications.

Mechanistic Insights from Pharmacological Studies

While not direct chemical reactions, the compound’s interaction with cyclooxygenase (COX) enzymes reveals:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-(5-Phenyl-1,3,4-oxadiazole-2-yl)-7-hydroxycoumarin has shown potential as a therapeutic agent due to its bioactive properties:

- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit significant antibacterial effects against various pathogens. For instance, a series of oxadiazole derivatives were evaluated for their antibacterial properties, indicating that modifications in the structure can enhance activity against specific bacterial strains .

- Anticancer Activity : The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HePG-2 (liver cancer), with some derivatives demonstrating IC50 values comparable to standard chemotherapeutics like 5-fluorouracil .

Materials Science

In materials science, this compound is utilized in the development of organic light-emitting diodes (OLEDs):

- Fluorescent Probes : The strong fluorescence properties make it suitable for use as a fluorescent probe in various applications including biological imaging and environmental monitoring. Its ability to emit light upon excitation is leveraged in sensor technologies .

Case Study 1: Anticancer Activity

A study conducted on a series of coumarin derivatives revealed that modifications to the oxadiazole ring significantly enhanced anticancer activity against MCF-7 and HePG-2 cell lines. The most potent derivative exhibited an IC50 value of 5.5 µg/ml against MCF-7 cells . This highlights the importance of structural optimization in developing effective anticancer agents.

Case Study 2: Antibacterial Properties

Research into the antibacterial efficacy of oxadiazole derivatives showed promising results against Gram-positive and Gram-negative bacteria. Compounds with specific substitutions on the phenyl ring demonstrated enhanced activity, suggesting that structural variations can lead to improved pharmacological profiles .

Data Summary Table

Mecanismo De Acción

The mechanism by which 3-(5-Phenyl-1,3,4-oxadiazole-2-yl)-7-hydroxycoumarin exerts its effects involves interaction with specific molecular targets and pathways:

Molecular Targets: It can interact with enzymes, receptors, and DNA, leading to various biological effects.

Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and oxidative stress.

Comparación Con Compuestos Similares

Similar Compounds

3-(5-Phenyl-1,3,4-oxadiazole-2-yl)-2-styrylquinazoline-4(3H)-one: Known for its antimicrobial activity.

N-Benylidene-2-methyl-5-(5-phenyl-1,3,4-oxadiazole-2-yl)furan-3-carbohydrazide: Investigated for its enzyme inhibitory properties.

Uniqueness

3-(5-Phenyl-1,3,4-oxadiazole-2-yl)-7-hydroxycoumarin is unique due to the combination of oxadiazole and coumarin moieties, which imparts distinct fluorescence properties and potential bioactivity that are not commonly found in other similar compounds.

Actividad Biológica

The compound 3-(5-Phenyl-1,3,4-oxadiazole-2-yl)-7-hydroxycoumarin is a hybrid molecule that combines the structural features of coumarins and oxadiazoles, both of which are known for their diverse biological activities. This article explores the synthesis, biological activities, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process where the oxadiazole moiety is introduced to a coumarin scaffold. The general procedure includes:

- Formation of Coumarin Derivative : Starting with a hydroxycoumarin, various reagents such as hydrazine hydrate and benzoic acids are used to form substituted coumarins.

- Oxadiazole Synthesis : The oxadiazole ring is synthesized through cyclization reactions involving appropriate hydrazides and carboxylic acids under acidic or basic conditions.

- Final Coupling : The oxadiazole derivative is then coupled with the coumarin nucleus to yield the final product.

Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. The 1,3,4-oxadiazole derivatives have been shown to possess activity against various bacterial strains and fungi. For instance:

- Antibacterial : Studies report that derivatives of 1,3,4-oxadiazoles demonstrate potent activity against Staphylococcus aureus and Escherichia coli .

- Antifungal : The compound has shown effectiveness against fungal pathogens like Candida albicans .

Anticancer Activity

Coumarins are recognized for their anticancer potential. The combination of the oxadiazole moiety with 7-hydroxycoumarin enhances this activity:

- Mechanism of Action : The compound induces apoptosis in cancer cells through caspase-dependent pathways and may inhibit key signaling pathways involved in cell proliferation .

- Cell Lines Tested : Various studies have demonstrated cytotoxic effects on cell lines such as H157 (non-small cell lung carcinoma) and K562 (chronic myeloid leukemia) .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated using models such as the HRBC (Human Red Blood Cell) membrane stabilization test:

- Inhibition Assays : Compounds showed significant inhibition of hemolysis induced by heat and hypotonic solutions, indicating potential anti-inflammatory effects .

Case Studies

Propiedades

IUPAC Name |

7-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O4/c20-12-7-6-11-8-13(17(21)22-14(11)9-12)16-19-18-15(23-16)10-4-2-1-3-5-10/h1-9,20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHGYHHOVUKFCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(C=C(C=C4)O)OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.